molecular formula C18H24N4O3S B2579180 N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 946201-28-1

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No. B2579180
M. Wt: 376.48
InChI Key: BYECMMFYYVEDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, also known as AZD9056, is a small molecule drug that has been developed as an antagonist of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is expressed in immune cells and is involved in the regulation of inflammation and immune responses. AZD9056 has been shown to have potential therapeutic applications in a range of inflammatory and autoimmune diseases.

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing and characterizing derivatives of complex molecules with similar structures to N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide. For instance, a study detailed the synthesis of celecoxib derivatives, aiming to explore their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These derivatives were tested for their biological activities, including their anticancer activity against human tumor cell lines, showcasing the compound's potential therapeutic applications (Küçükgüzel et al., 2013).

Potential Antineoplastic Applications

Another study synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents. These compounds demonstrated promising activities against hepatocellular carcinoma cell lines, highlighting the therapeutic potential of structurally related compounds in oncology (Gomha et al., 2016).

Regioselectivity in Cyclization Reactions

Research on the regioselectivity of cyclization reactions involving similar compounds has been conducted to better understand the chemical behavior and synthesis pathways of these molecules. One study focused on the cyclization reaction of a specific thiourea derivative, providing insights into the chemical synthesis and structural confirmation of complex heterocycles (Perekhoda et al., 2017).

Chemical Synthesis Improvements

Improvements in the chemical synthesis of γ-secretase inhibitors, closely related to the target compound, have been reported. These advancements are crucial for developing therapeutic agents targeting Alzheimer's disease and other conditions (Fauq et al., 2007).

Antimicrobial Activities

Studies have also investigated the synthesis of new compounds with antimicrobial activities. For example, the development of thiazoles and their fused derivatives aimed at combating microbial resistance showcases the broad applicability of such molecules in addressing infectious diseases (Wardkhan et al., 2008).

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-13-10-16(21-25-13)20-18(24)17(23)19-11-15(14-6-9-26-12-14)22-7-4-2-3-5-8-22/h6,9-10,12,15H,2-5,7-8,11H2,1H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYECMMFYYVEDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.